BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 6-Bromo-2-
hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

6-Bromo-2-hydroxyquinoline-3-
Compound Name:
carboxylic acid

Cat. No.: B1288436

CAS Number: 99465-06-2
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-hydroxyquinoline-3-
carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. This
document consolidates available data on its chemical properties, proposes a viable synthesis
route, and explores its potential biological activities based on structurally related compounds.
Detailed experimental protocols for biological screening and visualizations of key processes
are included to support further research and development.

Core Chemical and Physical Properties

6-Bromo-2-hydroxyquinoline-3-carboxylic acid is a quinoline derivative characterized by a
bromine substituent at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid
at the 3-position. The presence of these functional groups makes it an attractive scaffold for
further chemical modification and a candidate for biological activity studies.[1][2]
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Property Value Source

CAS Number 99465-06-2 [2]

Molecular Formula C10HeBrNOs3 [2]

Molecular Weight 268.06 g/mol [2]

Predicted Boiling Point 481.6 £45.0 °C ChemicalBook
Predicted Density 1.804 g/cm3 ChemicalBook

Synthesis Protocol

While a specific, validated synthesis protocol for 6-Bromo-2-hydroxyquinoline-3-carboxylic
acid is not readily available in the published literature, a plausible route can be proposed
based on established methods for quinoline synthesis, such as the Knorr quinoline synthesis.
This reaction typically involves the condensation of a B-ketoester with an arylamine under
acidic conditions to form a 2-hydroxyquinoline.[1][3]

Proposed Synthesis via Knorr Quinoline Synthesis

This proposed two-step synthesis starts from the commercially available 4-bromoaniline and
diethyl malonate.

Step 1: Synthesis of Diethyl (4-bromophenylamino)malonate

 In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as
ethanol.

o Add diethyl malonate (1.1 equivalents) to the solution.

» Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer
Chromatography (TLC).

e Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

e The crude product can be purified by recrystallization or column chromatography to yield
diethyl (4-bromophenylamino)malonate.
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Step 2: Cyclization to 6-Bromo-2-hydroxyquinoline-3-carboxylic acid

e Add the purified diethyl (4-bromophenylamino)malonate from Step 1 to a high-boiling point
solvent such as Dowtherm A.

e Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization. The
reaction should be monitored by TLC.

 After the cyclization is complete, cool the reaction mixture. The product is expected to
precipitate out of the solution.

o Collect the solid by filtration and wash with a suitable solvent like hexane to remove the high-
boiling point solvent.

e The resulting ester is then subjected to hydrolysis. Suspend the crude ester in a mixture of
ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

e Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

» Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to
precipitate the carboxylic acid.

o Collect the precipitate by filtration, wash with water, and dry to obtain 6-Bromo-2-
hydroxyquinoline-3-carboxylic acid.

Starting Materials

Intermediate Final Product
1. Cyclization (Dowtherm A, high temp.)

+ Diethyl malonate 2. Hydrolysis (NaOH, H20/EtOH)
Ethanol, Reflux’ I»E)iethyl (4—bromophenylamino)malonaua» 3. Acidification (HCI .{ )
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Proposed synthesis of the target compound.

Potential Biological Activities and Mechanism of
Action

While specific biological data for 6-Bromo-2-hydroxyquinoline-3-carboxylic acid is limited,
the quinoline scaffold is a well-established pharmacophore present in numerous compounds
with a wide range of biological activities. Structurally related bromo-substituted quinolinone and
quinazoline derivatives have demonstrated significant potential in oncology.

Anticancer Activity

Bromo-substituted quinolinone derivatives have shown potent antiproliferative effects against
various cancer cell lines. The bromine atom at the C6 position is thought to enhance the
lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact
with intracellular targets. Furthermore, some 6-substituted indolylquinolinones have been
identified as potent inhibitors of Checkpoint Kinase 1 (Chek1), a critical enzyme in the DNA
damage response pathway. Inhibition of Chekl can make cancer cells more susceptible to
DNA-damaging agents, highlighting the potential of these compounds in combination cancer
therapies.[4]

Derivatives of the quinolinone core have also been shown to inhibit other kinases, such as
DNA-dependent protein kinase (DNA-PK), another key component of the DNA damage repair
pathway. Inhibition of DNA-PK can lead to increased cancer cell death.[4]

The following table summarizes the in vitro anticancer activity of some structurally related
brominated quinoline derivatives. It is important to note that this data is not for 6-Bromo-2-
hydroxyquinoline-3-carboxylic acid itself but for related compounds, and serves to illustrate
the potential of this chemical class.
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. Reference
Compound Class Cell Line ICso0 (UM)
Compound

6,8-dibromo-
4(3H)quinazolinone MCF-7 (Breast) 1.7 - 1.83 pg/mL Doxorubicin
derivatives
6-Bromo quinazoline o

o MCF-7 (Breast) 15.85 + 3.32 Erlotinib
derivative
6-Bromo quinazoline o

o Sw480 (Colon) 17.85 + 0.92 Erlotinib
derivative
5,7-Dibromo-8-

hydroxyquinoline

HT29 (Colon)

Lower than 5-FU

5-Fluorouracil

5,7-dibromo-3,6-
dimethoxy-8-

hydroxyquinoline

C6 (Glioblastoma)

154

5-Fluorouracil

5,7-dibromo-3,6-
dimethoxy-8-

hydroxyquinoline

HeLa (Cervical)

26.4

5-Fluorouracil

5,7-dibromo-3,6-
dimethoxy-8-

hydroxyquinoline

HT29 (Colon)

15.0

5-Fluorouracil

Data compiled from multiple sources for illustrative purposes.[4][5]
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Potential mechanism of action as a kinase inhibitor.

Antimicrobial Activity

The quinoline core is also a key feature of many antibacterial agents, most notably the

fluoroquinolone antibiotics. While there is no specific data on the antimicrobial properties of 6-

Bromo-2-hydroxyquinoline-3-carboxylic acid, related bromoindole and quinazolinone

derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The

mechanism of action for some of these related compounds has been attributed to membrane

permeabilization and depolarization.

The following table presents Minimum Inhibitory Concentration (MIC) values for some related

bromo-substituted heterocyclic compounds against various bacterial strains. This data is for

illustrative purposes to show the potential of this class of compounds and is not specific to 6-

Bromo-2-hydroxyquinoline-3-carboxylic acid.

Compound Class

Bacterial Strain

MIC (pg/mL)

6-bromoindolglyoxylamide

polyamine derivatives

Staphylococcus aureus

Intrinsic activity

Pseudomonas aeruginosa

Antibiotic enhancing properties

6-bromo-2-(o-aminophenyl)-3-

) ) ] Staphylococcus aureus High activity
amino-quinazolin-4(3H)-one
Bacillus species High activity
Pseudomonas aeruginosa High activity
Escherichia coli High activity
Klebsiella pneumoniae High activity
6-Bromoquinolin-4-ol _ _
o ESBL producing E. coli 6.25
derivatives
MRSA 3.125

Data compiled from multiple sources for illustrative purposes.
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Experimental Protocols for Biological Screening

The following are detailed methodologies for key in vitro assays to evaluate the potential
anticancer and antimicrobial activities of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid.
These protocols are adapted from established methods used for similar compounds.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase
enzymes reflect the number of viable cells present.

Materials:

e 6-Bromo-2-hydroxyquinoline-3-carboxylic acid

e Human cancer cell lines (e.g., MCF-7, SW480, Hela)
e Complete cell culture medium (e.g., DMEM with 10% FBS)
e Phosphate-buffered saline (PBS)

e MTT solution (5 mg/mL in PBS)

e Dimethyl sulfoxide (DMSOQO)

o 96-well plates

o Multichannel pipette

» Plate reader

Procedure:

o Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per
well in 100 pL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified
atmosphere.
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Compound Treatment: Prepare a stock solution of 6-Bromo-2-hydroxyquinoline-3-
carboxylic acid in DMSO. Perform serial dilutions of the stock solution in the culture
medium to obtain a range of concentrations. Remove the medium from the wells and add
100 pL of the medium containing the different concentrations of the compound. Include a
vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

MTT Addition: After the incubation period, add 20 pL of MTT solution to each well and
incubate for an additional 4 hours.

Formazan Solubilization: Carefully remove the medium and add 150 uL of DMSO to each
well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Determine the ICso value (the concentration of the compound that inhibits cell growth by
50%) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Screening: Minimum Inhibitory
Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents

visible growth of a microorganism.

Materials:

6-Bromo-2-hydroxyquinoline-3-carboxylic acid

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
Mueller-Hinton Broth (MHB)

DMSO

96-well plates
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e Spectrophotometer
Procedure:

e Compound Preparation: Prepare a stock solution of 6-Bromo-2-hydroxyquinoline-3-
carboxylic acid in DMSO. Perform serial two-fold dilutions of the stock solution in MHB in
the wells of a 96-well plate to obtain a range of concentrations.

¢ Inoculum Preparation: Prepare a bacterial inoculum adjusted to a turbidity equivalent to a 0.5
McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a
final concentration of 5 x 10> CFU/mL in each well.

 Inoculation: Inoculate each well containing the serially diluted compound with the bacterial
suspension. Include a growth control (MHB + bacteria, no compound) and a sterility control
(MHB only).

 Incubation: Incubate the plates at 37°C for 18-24 hours.

o MIC Determination: The MIC is the lowest concentration of the compound at which there is
no visible growth of the bacteria.
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Experimental workflow for biological screening.

Conclusion

6-Bromo-2-hydroxyquinoline-3-carboxylic acid represents a promising scaffold for the
development of novel therapeutic agents, particularly in the fields of oncology and infectious
diseases. While further research is required to fully elucidate its synthesis and biological
activity, the information presented in this guide provides a solid foundation for researchers to
build upon. The proposed synthesis route offers a starting point for its chemical preparation,
and the detailed experimental protocols for biological screening will facilitate the investigation
of its therapeutic potential. The structural similarities to known kinase inhibitors and
antimicrobial compounds suggest that this molecule and its future derivatives are worthy of
continued investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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